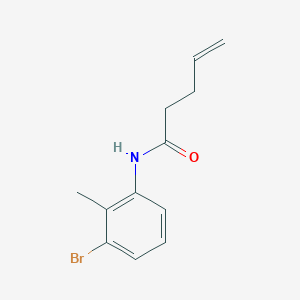

N-(3-bromo-2-methylphenyl)pent-4-enamide

Description

N-(3-Bromo-2-methylphenyl)pent-4-enamide is an amide derivative characterized by a pent-4-enamide backbone and a 3-bromo-2-methylphenyl substituent. The bromine atom at the phenyl ring’s meta-position and the methyl group at the ortho-position suggest steric and electronic modulation, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

N-(3-bromo-2-methylphenyl)pent-4-enamide |

InChI |

InChI=1S/C12H14BrNO/c1-3-4-8-12(15)14-11-7-5-6-10(13)9(11)2/h3,5-7H,1,4,8H2,2H3,(H,14,15) |

InChI Key |

JAZYTWIYDSJMEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)pent-4-enamide typically involves the reaction of 3-bromo-2-methylaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methylphenyl)pent-4-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-(3-bromo-2-methylphenyl)pent-4-enamide is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methylphenyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Structural Analogues with Pent-4-enamide Backbone

a. N-(Thiophen-3-yl)pent-4-enamide (S18)

- Structure : Replaces the 3-bromo-2-methylphenyl group with a thiophene ring.

- Synthesis: Prepared via amide bond formation between 3-aminothiophene hydrochloride and pent-4-enoyl chloride .

- Spectroscopy : IR shows a carbonyl stretch at 1685 cm⁻¹, and HRMS confirms [M+H]+ at 212.0891 . The target compound would exhibit similar IR carbonyl peaks (~1680–1690 cm⁻¹) but distinct aromatic C-Br stretches (~550–600 cm⁻¹) absent in S16.

- Reactivity : S18 participates in photoredox/nickel dual catalysis , suggesting the target compound could engage in analogous cross-coupling reactions if the bromine acts as a leaving group.

b. N-(2-Aminoethyl)pent-4-enamide

- Application : Used in Pd-catalyzed carbonylative double cyclization to form 8-membered rings .

- Divergence: The target compound’s aromatic bromine may hinder cyclization due to steric bulk, contrasting with the flexible aminoethyl group in this analogue.

c. N-(1-(4-Chlorophenyl)-2-hydroxyethyl)pent-4-enamide

- Bioactivity: Synthesized via amide bond formation, with ESI+ MS at 254.12 (M+H) .

Brominated Aromatic Amides

a. 4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Features a bromobenzamide core with a nitro group.

- Crystallography : Exhibits two molecules per asymmetric unit, influenced by Br···O interactions . The target compound’s methyl group may disrupt such packing, altering solubility and crystallinity.

- Synthesis : Prepared via condensation of 4-bromobenzoyl chloride with 2-nitroaniline , a route adaptable to the target compound using 3-bromo-2-methylaniline.

b. N-(3-Bromo-4-methoxybenzyl)-3-pentanamine Hydrobromide

- Pharmaceutical Use: Marketed as a synthetic intermediate .

Heterocyclic and Multicomponent Derivatives

a. N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)pent-4-enamide

- Synthesis : Generated via a Ugi four-component reaction, yielding a complex heterocyclic scaffold . The target compound’s simpler structure lacks this multicomponent complexity but may offer easier scalability.

- Bioactivity : Such derivatives are studied for biological activities , implying the bromo-methylphenyl variant could be screened for antimicrobial or anticancer properties.

Biological Activity

N-(3-bromo-2-methylphenyl)pent-4-enamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a brominated phenyl group attached to a pent-4-enamide backbone, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, potentially increasing its membrane permeability and allowing for better interaction with cellular targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other amide derivatives.

- Receptor Modulation: It could act as a modulator for receptors that are critical in various physiological processes.

Biological Activities

Research has demonstrated that compounds structurally similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity: Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains.

- Anticancer Potential: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy.

- Anti-inflammatory Effects: Certain analogs have demonstrated the ability to reduce inflammation in preclinical models.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound. Below is a summary of key findings from relevant literature:

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Reference |

|---|---|---|

| Antimicrobial | Various amides | |

| Cytotoxic | MCF-7, HCT-116 | |

| Anti-inflammatory | Benzoxazole derivatives | |

| Antiproliferative | Cancer cell lines |

Case Studies

A notable study evaluated the cytotoxic effects of this compound on MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutic agents.

Case Study Summary

- Objective: Evaluate cytotoxic effects on cancer cell lines.

- Methodology: MTT assay was used to assess cell viability.

- Results: Significant reduction in cell viability observed at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.